[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate
Description
The compound [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate is a pyranone derivative featuring a pyrimidine sulfanylmethyl group at the 6-position and a 4-fluorophenoxyacetate ester at the 3-position. Its structural complexity arises from the integration of heterocyclic (pyran, pyrimidine) and aryloxy (fluorophenoxy) moieties, which are common in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O5S/c19-12-2-4-13(5-3-12)25-10-17(23)26-16-9-24-14(8-15(16)22)11-27-18-20-6-1-7-21-18/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXALSWDMUDYMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Apelin receptor (APJ) . The APJ receptor is a G protein-coupled receptor that plays a crucial role in cardiovascular function, fluid homeostasis, and adipocyte biology.
Mode of Action
The compound acts as an antagonist to the Apelin receptor. It binds to the receptor and inhibits its activation, thereby preventing the downstream effects of receptor activation. The IC50 values are 0.70 and 1.75 μM in a cAMP assay and β-arrestin assay, respectively.
Pharmacokinetics
It exhibits no toxicity towards human hepatocytes at concentrations >50 μm, suggesting it may have good bioavailability and tolerability
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic effect on the Apelin receptor. By inhibiting this receptor, it may modulate cardiovascular function, fluid homeostasis, and adipocyte biology. .
Biological Activity
The compound [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyran ring fused with a pyrimidine moiety and a 4-fluorophenoxy group. This article reviews the biological activities associated with this compound, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 357.38 g/mol. Its structure suggests diverse biological activities due to the presence of functional groups:
| Functional Group | Description |
|---|---|
| Pyran Ring | Contributes to stability and reactivity. |
| Pyrimidine Moiety | Potential for interaction with biological targets. |
| Fluorophenoxy Group | Enhances lipophilicity and bioactivity. |
| Sulfenylmethyl Group | May confer unique biological properties. |
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures often exhibit significant antimicrobial activities against various pathogens. The presence of the pyrimidine and pyran components may enhance their interaction with microbial targets, leading to effective inhibition of growth.
Anticancer Activity
Research has shown that related compounds in this class demonstrate cytotoxic effects on cancer cell lines. For example, derivatives of pyran-pyrimidine compounds have been reported to exhibit IC50 values ranging from 0.3 to 0.64 µM against P388 lymphocytic leukemia cells, indicating potent anticancer activity . The mechanism of action may involve interference with cell cycle progression, particularly increasing the G2/M phase population in treated cells.
Anti-inflammatory Effects
The sulfenylmethyl group may also impart anti-inflammatory properties by inhibiting pro-inflammatory mediators. This activity is crucial for potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity Study
-
Antimicrobial Testing
- Compounds structurally similar to this compound were tested against bacterial strains.
- Results showed varying degrees of inhibition, highlighting the potential for development into new antimicrobial agents.
-
Inflammation Inhibition Assay
- The compound's ability to modulate inflammatory pathways was assessed using cellular assays.
- The results indicated a reduction in cytokine production, supporting its role as an anti-inflammatory agent.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. This compound may inhibit or activate these targets, leading to various therapeutic effects.
Scientific Research Applications
Antimicrobial Properties
Compounds similar to [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate have demonstrated significant antimicrobial activity against various pathogens. The presence of the pyrimidine moiety is known to enhance this property, making it a candidate for further investigation in treating infectious diseases.
Anticancer Activity
Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The structural characteristics of the pyran and pyrimidine components are believed to play a role in inhibiting tumor growth, although detailed mechanisms remain to be fully elucidated.
Anti-inflammatory Effects
The sulfenylmethyl group in the compound may contribute to anti-inflammatory properties by inhibiting pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases, warranting further pharmacological investigations.
Enzyme Interaction Studies
Understanding how This compound interacts with specific enzymes can provide insights into its mechanism of action. For instance, studies may focus on its ability to modulate enzyme activity related to metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Synthesis and Reaction Pathways
The synthesis of This compound typically involves several steps, including:
- Formation of the Pyran Ring : Utilizing appropriate precursors and reaction conditions.
- Introduction of the Pyrimidine Moiety : Employing methods that preserve functional groups.
- Attachment of the Fluorophenoxy Group : This step is crucial for enhancing biological activity and solubility.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Comparison with Similar Compounds
Key Differences :
- Heterocyclic Influence : The pyrimidine sulfanylmethyl group introduces sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination), absent in the methyl-substituted analog.
Functional Group Substitution Effects
Functional groups critically influence physicochemical and biological properties:
Phenoxy Substituents
- Methoxyphenoxy (): The methoxy group may reduce oxidative stability but enhance solubility in polar solvents.
Heterocyclic Moieties
- This contrasts with pyrazole-containing analogs (e.g., Ethyl [2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxy]acetate), where nitrogen-rich pyrazole may engage in stronger hydrogen bonding .
Comparative Analysis of Physicochemical Properties
Notes:
Hypothesized Bioactivity of Target Compound :
- Mode of Action : The pyrimidine sulfanylmethyl group may inhibit acetylcholinesterase or disrupt mitochondrial function in pests, akin to pyrazole derivatives.
- Advantages Over Analogs : Enhanced stability (fluorine) and broader target affinity (pyrimidine) could improve efficacy against resistant pest strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate, and how can purity be validated?
- Methodology :
- Synthesis : Use multi-step protocols involving esterification of pyran-3-carboxylic acid derivatives with 2-(4-fluorophenoxy)acetic acid, followed by thioether coupling with pyrimidin-2-ylthiol groups under basic conditions (e.g., NaOH in dichloromethane) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -/-NMR, FT-IR (C=O stretch at ~1700 cm), and HRMS .
Q. How should researchers safely handle this compound given its reactive functional groups?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with thioether or fluorophenyl moieties .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., acetic anhydride, thiols) .
- Waste Disposal : Segregate halogenated waste (fluorophenyl groups) and neutralize acidic byproducts before disposal per EPA guidelines .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity be resolved in enzymatic inhibition assays?
- Methodology :
- Controlled Replicates : Use ≥4 biological replicates with standardized enzyme sources (e.g., recombinant human kinases) to minimize batch variability .
- Dose-Response Analysis : Perform IC determinations across 8–10 concentration points (e.g., 0.1–100 µM) to assess potency variability .
- Interference Testing : Rule out nonspecific binding via counter-screens with ATP-competitive inhibitors and substrate depletion controls .
Q. What experimental strategies are recommended to study its environmental fate and ecotoxicology?
- Methodology :
- Degradation Pathways : Conduct hydrolysis/photolysis studies at pH 4–9 and UV light exposure (254 nm) to identify metabolites (e.g., pyran ring opening, defluorination) .
- Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCF) .
- Toxicity Profiling : Perform acute/chronic toxicity assays on algae (Pseudokirchneriella subcapitata) and zebrafish embryos (FET test) .
Q. How can computational modeling improve understanding of its target binding mechanisms?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, kinases) to predict binding poses of the pyrimidine-thioether moiety .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein interactions (e.g., hydrogen bonds with fluorophenyl groups) .
- QSAR Analysis : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with bioactivity data to refine lead optimization .
Data Contradiction Analysis
Q. How should discrepancies in thermal stability reports (TGA/DSC) be addressed?
- Methodology :
- Standardized Protocols : Calibrate instruments with indium/zinc standards and use identical heating rates (e.g., 10°C/min) across labs .
- Sample Prep : Ensure anhydrous conditions (vacuum drying) to exclude moisture-induced decomposition artifacts .
- Collaborative Validation : Share raw data (e.g., endothermic peaks at 150–160°C) via platforms like PubChem to cross-verify findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
